molecular formula C13H16ClN3OS B1308204 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 156867-74-2

5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1308204
CAS RN: 156867-74-2
M. Wt: 297.8 g/mol
InChI Key: NKMALVBJLYOZCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of amino-triazole with various aldehydes or acyl chlorides. In the first study, a triazole-thione compound is synthesized by treating 4-amino-3-(1,2,4-triazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione with 2,3-dimethoxybenzaldehyde . Similarly, another study reports the synthesis of a triazole-thione derivative by reacting 5-(p-tolyl)-4-amino-1,2,4-triazole-3-thione with 2-(2,4-dichlorophenoxy)acetyl chloride . These reactions typically result in the formation of compounds with potential biological activities, as indicated by the testing for anti-inflammatory and molluscicidal activities in the second study .

Molecular Structure Analysis

The crystal structures of the synthesized compounds reveal that they crystallize in the triclinic system with specific space groups. The compound from the first study crystallizes in space group P1, with dihedral angles between the triazole ring and the benzene ring indicating the degree of planarity or torsion within the molecule . The third study also describes a compound crystallizing in the triclinic system, space group P1, with dihedral angles between the triazole ring and the substituted benzene rings . These angles are crucial as they can influence the molecular interactions and stability of the crystal structure.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically nucleophilic substitution reactions where the amino group of the triazole reacts with an electrophile such as an aldehyde or acyl chloride. The formation of these compounds can lead to various biological activities, which are often explored in subsequent biological assays .

Physical and Chemical Properties Analysis

The physical properties of the synthesized compounds, such as melting points, solubility, and crystal density, are determined through X-ray crystallography and other analytical techniques. The crystal density and molecular weight are reported, which are important for understanding the compound's behavior in different environments . The chemical properties, such as reactivity and stability, can be inferred from the molecular structure and the presence of functional groups capable of forming hydrogen bonds and other supramolecular interactions, which stabilize the crystal structure .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is involved in the synthesis of various heterocyclic compounds. For example, in a study by Nikpour and Motamedi (2015), methylation of similar triazole-thiols led to unexpected derivatives, showcasing the complex chemistry of such compounds.

Biological and Pharmacological Activities

  • A series of molecules bearing functional groups similar to the queried compound were synthesized to study their antibiotic effect against bacteria and lipoxygenase activity (Rasool et al., 2016). This indicates potential biomedical applications of derivatives of 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol.
  • Similarly, El Shehry, Abu‐Hashem, and El-Telbani (2010) investigated the anti-inflammatory and molluscicidal activities of fused and non-fused 1,2,4-triazole derivatives with (2,4-dichlorophenoxy) moiety, suggesting potential uses in pest control and inflammation treatment.

Safety and Hazards

“4-[(4-Chloro-3,5-dimethylphenoxy)methyl]” is labeled as an irritant . For safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3OS/c1-4-17-11(15-16-13(17)19)7-18-10-5-8(2)12(14)9(3)6-10/h5-6H,4,7H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMALVBJLYOZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)COC2=CC(=C(C(=C2)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397660
Record name 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

156867-74-2
Record name 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156867-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.